molecular formula C41H56N8O10S2 B1641033 Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 CAS No. 23446-11-9

Boc-Met-Gly-Trp-Met-Asp-Phe-NH2

Katalognummer: B1641033
CAS-Nummer: 23446-11-9
Molekulargewicht: 885.1 g/mol
InChI-Schlüssel: SSNBFKNPGFMLFA-XDIGFQIYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 is a useful research compound. Its molecular formula is C41H56N8O10S2 and its molecular weight is 885.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolism in Neurological Studies

  • The metabolism of Boc-Met-Gly-Trp-Met-Asp-Phe-NH2, a potent analog of CCK8, has been studied in rat brain slices. Degradation pathways in more physiological preparations like striatal or cortex slices revealed cleavage at specific peptide bonds, indicating the involvement of thiol proteases in CCK8 metabolism, though enkephalinase seems not to be involved significantly (Durieux et al., 1986).

Receptor Heterogeneity Research

  • Research on peripheral receptors for CCK26-33, closely related to this compound, involves studying analogs to understand receptor heterogeneity. This is done by modifying certain residues in the peptide, revealing insights into receptor binding and functionality (Charpentier et al., 1987).

Catabolism Studies

  • In catabolism studies, different analogs of this compound are used to understand the enzymatic breakdown processes in various organs. This helps in understanding how peptides are metabolized in different physiological environments (Varga et al., 1983).

Receptor Binding Affinities

  • The binding affinities of various analogs of this compound are studied to understand interactions with central nervous system receptors. This research is crucial for developing therapeutic agents targeting these receptors (Horwell et al., 1987).

Antagonistic Properties in Gastrin-Related Research

  • Analogues of this compound demonstrate gastrin antagonist activity. Such studies are important in developing treatments for conditions affected by gastrin, such as certain gastrointestinal disorders (Laur et al., 2009).

Lipid-Peptide Interactions

  • Studies on the binding of pentagastrin-related peptides to phospholipid vesicles, which include this compound, help understand the interactions between peptides and lipids, relevant in various biological processes (Surewicz & Epand, 1984).

Enzymatic Hydrolysis and Receptor Affinity

  • Research on enzymatic hydrolysis of gastrin analogues, including CCK-8 and its related peptides like this compound, investigates how these peptides are hydrolyzed in vitro, focusing on the release of specific amino acid sequences. This is crucial for understanding the interaction of these peptides with gastrin receptors, which has implications for gastrointestinal research (Dubreuil et al., 1990).

Conformational Studies of Peptides

  • The conformational analysis of peptides like this compound in different solutions helps in understanding the structural preferences of these molecules. This knowledge is essential for designing peptides with specific biological activities and for understanding the fundamental principles of peptide structure and function (Feeney et al., 1972).

Gastric Mucosal Membrane Studies

  • Investigations into how tetragastrin analogs like this compound interact with gastric mucosal membranes provide insights into gastrointestinal physiology, particularly regarding gastric acid secretion and its regulation (Dubreuil et al., 1987).

Development of High-Affinity Ligands

  • Synthesizing cyclic cholecystokinin (CCK) analogues, based on the structure of CCK-8, aids in developing high-affinity ligands for central CCK receptors. This research is critical for understanding the pharmacological effects of CCK and for developing therapeutic agents targeting these receptors (Charpentier et al., 1988).

Eigenschaften

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H56N8O10S2/c1-41(2,3)59-40(58)49-28(15-17-60-4)36(54)44-23-33(50)45-31(20-25-22-43-27-14-10-9-13-26(25)27)38(56)46-29(16-18-61-5)37(55)48-32(21-34(51)52)39(57)47-30(35(42)53)19-24-11-7-6-8-12-24/h6-14,22,28-32,43H,15-21,23H2,1-5H3,(H2,42,53)(H,44,54)(H,45,50)(H,46,56)(H,47,57)(H,48,55)(H,49,58)(H,51,52)/t28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNBFKNPGFMLFA-XDIGFQIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H56N8O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Met-Gly-Trp-Met-Asp-Phe-NH2
Reactant of Route 2
Boc-Met-Gly-Trp-Met-Asp-Phe-NH2
Reactant of Route 3
Boc-Met-Gly-Trp-Met-Asp-Phe-NH2
Reactant of Route 4
Reactant of Route 4
Boc-Met-Gly-Trp-Met-Asp-Phe-NH2
Reactant of Route 5
Reactant of Route 5
Boc-Met-Gly-Trp-Met-Asp-Phe-NH2
Reactant of Route 6
Reactant of Route 6
Boc-Met-Gly-Trp-Met-Asp-Phe-NH2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.